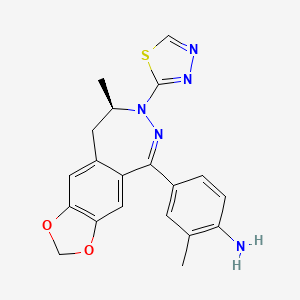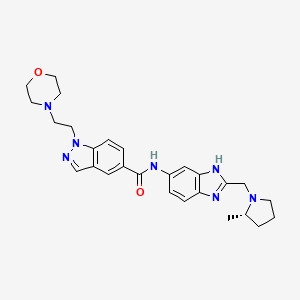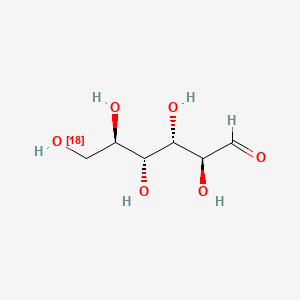
D-Mannose-18O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-18O is an isotopically labeled form of D-Mannose, a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins . The “18O” label indicates that the compound contains the stable isotope oxygen-18, which is often used in scientific research to trace and study metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannose-18O typically involves the incorporation of oxygen-18 into D-Mannose. This can be achieved through various chemical reactions, such as the oxidation of D-Mannitol using oxygen-18 enriched water. The reaction conditions often include controlled temperatures and pH levels to ensure the selective incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. This may include the use of bioreactors and advanced purification techniques to isolate the labeled compound from other by-products.
化学反应分析
Types of Reactions
D-Mannose-18O undergoes several types of chemical reactions, including:
Oxidation: Conversion to D-Mannonic acid.
Reduction: Conversion to D-Mannitol.
Substitution: Formation of glycosides.
Common Reagents and Conditions
Oxidation: Typically involves reagents like nitric acid or oxygen-18 enriched water.
Reduction: Commonly uses hydrogen gas in the presence of a catalyst like palladium.
Substitution: Often involves alcohols or other nucleophiles under acidic or basic conditions.
Major Products
Oxidation: D-Mannonic acid.
Reduction: D-Mannitol.
Substitution: Various glycosides depending on the nucleophile used.
科学研究应用
D-Mannose-18O has a wide range of applications in scientific research:
Chemistry: Used as a tracer to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding glycosylation processes and protein interactions.
Medicine: Investigated for its potential in treating urinary tract infections by preventing bacterial adhesion
Industry: Used in the production of pharmaceuticals and as a dietary supplement for urinary health.
作用机制
D-Mannose-18O exerts its effects primarily through its role in glycosylation and metabolic pathways. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in the urinary tract . The molecular targets include bacterial fimbriae, which bind to mannose residues, preventing the bacteria from attaching to the urothelium .
相似化合物的比较
Similar Compounds
D-Glucose: An epimer of D-Mannose at the C-2 position.
D-Fructose: An isomer of D-Mannose.
D-Tagatose: A functional sugar with similar low-calorie properties.
Uniqueness
D-Mannose-18O is unique due to its isotopic labeling, which allows for precise tracking and study in metabolic and biochemical research. Unlike its non-labeled counterparts, this compound provides valuable insights into the dynamics of metabolic processes and the role of mannose in various biological functions .
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
182.16 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i8+2 |
InChI 键 |
GZCGUPFRVQAUEE-XGGCLWITSA-N |
手性 SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)[18OH] |
规范 SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


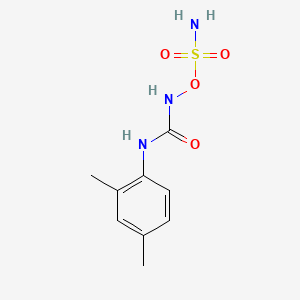

![N-[3-(difluoromethyl)-1-methylpyrazol-4-yl]-5-[[(3R)-piperidin-3-yl]amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12406058.png)


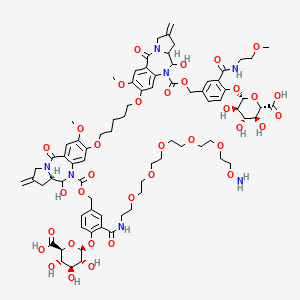

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406079.png)

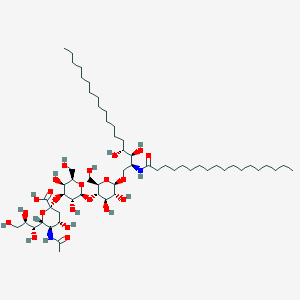
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)
